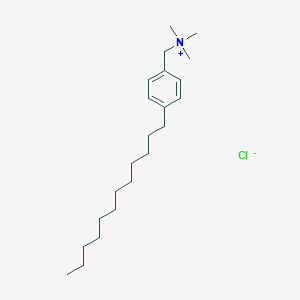

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, also known as DTAB, is a cationic surfactant that has been widely used in various scientific research applications. DTAB is a quaternary ammonium compound that has a long hydrophobic tail and a positively charged head, making it an excellent emulsifier and solubilizer.

Mecanismo De Acción

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride exerts its biological effects by interacting with the cell membrane, leading to the disruption of the lipid bilayer and the formation of micelles. The positively charged head of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride interacts with the negatively charged phospholipids in the membrane, leading to the formation of transient pores that allow the entry of nucleic acids or proteins.

Efectos Bioquímicos Y Fisiológicos

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, hemolysis, and disruption of cell membrane integrity. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride can induce cell death by disrupting the mitochondrial membrane potential and activating apoptotic pathways. It can also cause hemolysis by disrupting the lipid bilayer of red blood cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a versatile and effective tool for various laboratory experiments. It is easy to handle and has a long shelf life. However, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has some limitations, including its cytotoxicity and hemolytic effects, which can limit its use in certain applications.

Direcciones Futuras

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields, including drug delivery, gene therapy, and protein purification. Some future directions for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride research include the development of new formulations that can enhance its efficacy and reduce its toxicity, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological membranes at the molecular level.

In conclusion, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a cationic surfactant that has been widely used in various scientific research applications. Its unique properties make it an essential tool for drug delivery, gene transfection, and protein purification. Although it has some limitations, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields.

Métodos De Síntesis

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is typically synthesized through the reaction between dodecylamine and trimethylamine, followed by quaternization with benzyl chloride. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been extensively used in various scientific research applications, including drug delivery, gene transfection, and protein purification. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is an effective transfection agent that can facilitate the delivery of nucleic acids into cells. It has also been used to enhance the solubility and stability of proteins, making it an essential tool for protein purification.

Propiedades

Número CAS |

19014-05-2 |

|---|---|

Nombre del producto |

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride |

Fórmula molecular |

C22H40ClN |

Peso molecular |

354 g/mol |

Nombre IUPAC |

(4-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

YGKOYVNJPRSSRX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Otros números CAS |

19014-05-2 1330-85-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)